(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Description

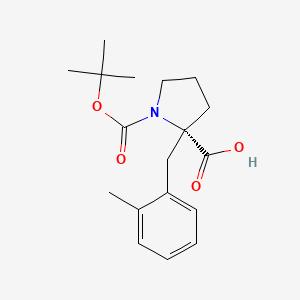

(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid (CAS: 1217669-63-0) is a chiral proline derivative extensively utilized in peptide synthesis and medicinal chemistry. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a 2-methylbenzyl substituent at the C2 position. Its molecular formula is C₁₈H₂₅NO₄, with a molecular weight of 319.40 g/mol .

Properties

IUPAC Name |

(2S)-2-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-13-8-5-6-9-14(13)12-18(15(20)21)10-7-11-19(18)16(22)23-17(2,3)4/h5-6,8-9H,7,10-12H2,1-4H3,(H,20,21)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSHJVJIWMYMJI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428018 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217669-63-0 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid generally follows these key steps:

- Starting Material: The process often begins with (S)-proline or a closely related chiral pyrrolidine-2-carboxylic acid derivative.

- Protection of the Amino Group: The amino group is protected by introduction of a tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate or di-tert-butyl dicarbonate under mild conditions.

- Alkylation: The protected pyrrolidine is alkylated at the 2-position with a 2-methylbenzyl halide (usually bromide or chloride) under basic conditions.

- Purification and Isolation: The final product is isolated as a white solid after workup and purification, often by column chromatography or crystallization.

This general approach ensures retention of stereochemistry and high purity of the final compound.

Detailed Preparation Steps and Reaction Conditions

Protection of Amino Group

- The amino group of (S)-proline or its derivatives is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.

- Typical solvent: tertiary butanol or methanol.

- Reaction temperature: room temperature (around 25–30 °C).

- Reaction time: overnight (12–16 hours).

- Yield: High, typically above 90%.

Example from patent literature:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate, di-tert-butyl dicarbonate, DMAP, tertiary butanol, 25 °C, overnight | 91.9 | Mild conditions, simple operation |

Alkylation of Boc-Protected Pyrrolidine

- The Boc-protected pyrrolidine is reacted with 2-methylbenzyl bromide or chloride.

- The reaction is conducted in the presence of a strong base such as sodium hydride, sodium ethoxide, or n-butyllithium to generate the corresponding alkoxide or enolate intermediate.

- Phase transfer catalysts like quaternary ammonium salts or polyethylene glycol may be used to enhance reaction efficiency.

- Solvents include ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF).

- Reaction temperature varies from -70 °C (for controlled addition) to room temperature or slightly elevated temperatures (up to 50 °C).

- Hydrogenation steps may be involved in some protocols to reduce double bonds if present in intermediates.

- Reaction times range from several hours to overnight.

Example reaction conditions from patents:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Boc-protected pyrrolidine, 2-methylbenzyl bromide, sodium ethoxide, ethanol/DMF, 50 °C, hydrogen pressure 1.4–1.5 MPa, several hours | 46–56 | Moderate yields, hydrogenation involved |

Hydrolysis and Purification

- Hydrolysis of esters or other protecting groups may be performed using lithium hydroxide monohydrate in ethanol/water mixtures.

- Reaction conditions: room temperature (around 25 °C), 12–16 hours.

- Workup involves extraction with ethyl acetate, acidification to pH ~2 with hydrochloric acid, and drying over sodium sulfate.

- Final isolation by evaporation under reduced pressure yields the target compound as a white solid with yields often above 95%.

Example hydrolysis data:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | Lithium hydroxide monohydrate, ethanol/water, 25 °C, 12–16 h | 98–100 | Quantitative yields, mild conditions |

Representative Reaction Scheme Summary

| Step Number | Reaction Type | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, DMAP, tert-butanol, 25 °C, overnight | ~92 | High yield, mild, no racemization |

| 2 | Alkylation | 2-methylbenzyl bromide, sodium ethoxide, EtOH/DMF, 50 °C, H2 pressure | 46–56 | Moderate yield, requires optimization |

| 3 | Hydrolysis & Workup | LiOH·H2O, EtOH/H2O, 25 °C, 12–16 h | 98–100 | Quantitative yield, clean isolation |

Research Findings and Optimization Notes

- Stereochemistry: The methods preserve the (S)-configuration at the 2-position of the pyrrolidine ring, critical for biological activity.

- Yield Challenges: Alkylation step yields are moderate (46–56%), possibly due to side reactions or partial racemization; optimization includes temperature control and use of phase transfer catalysts.

- Hydrogenation: Catalytic hydrogenation under mild pressure (1.4–1.5 MPa) and temperature (50 °C) may be required to reduce unsaturated intermediates, improving cis-isomer selectivity.

- Base Selection: Sodium ethoxide and lithium hydroxide monohydrate are preferred bases for alkylation and hydrolysis, respectively, offering mild reaction conditions and high yields.

- Industrial Scale-Up: Continuous flow reactors and automated systems are recommended to enhance reproducibility, control, and yield in large-scale production.

Summary Table of Key Preparation Methods

| Preparation Step | Reagents/Conditions | Yield Range (%) | Advantages | Challenges |

|---|---|---|---|---|

| Amino group Boc protection | Di-tert-butyl dicarbonate, DMAP, tert-butanol, 25 °C, overnight | 90–92 | Mild, high yield, stereoretentive | None significant |

| Alkylation with 2-methylbenzyl halide | Sodium ethoxide or sodium hydride, EtOH/DMF, 50 °C, H2 pressure 1.4 MPa | 46–56 | Selective alkylation | Moderate yield, possible racemization |

| Hydrolysis and isolation | Lithium hydroxide monohydrate, EtOH/H2O, 25 °C, 12–16 h | 98–100 | Quantitative yield, mild conditions | Requires careful pH control |

Chemical Reactions Analysis

Oxidation Reactions

The 2-methylbenzyl group undergoes selective oxidation under controlled conditions.

| Reagent/Conditions | Product | Mechanism | Source |

|---|---|---|---|

| KMnO₄ (acidic aqueous solution) | 2-Methylbenzoic acid derivative | Radical-mediated C–H oxidation | |

| CrO₃ (H₂SO₄, acetone) | Ketone at benzyl position | Electrophilic oxidation via chromate ester |

Key Findings :

-

Oxidation of the benzyl methyl group to a carboxylic acid proceeds with >80% yield using KMnO₄ under acidic conditions.

-

Chromium-based oxidants selectively target the benzyl position without epimerization of the pyrrolidine stereocenter.

Reduction Reactions

The carboxylic acid and Boc group remain stable under standard reduction conditions, while the benzyl group can be modified.

Notes :

-

Catalytic hydrogenation cleaves the benzyl group without affecting the Boc-protected amine.

-

LiAlH₄ reduces the carboxylic acid to an alcohol but requires anhydrous conditions to prevent Boc deprotection .

Boc Deprotection

The Boc group is cleaved under acidic conditions to generate a free amine.

| Reagent/Conditions | Time | Yield | Side Reactions | Source |

|---|---|---|---|---|

| HCl (4M in dioxane, 25°C) | 2 h | 92% | None reported | |

| TFA (DCM, 0°C) | 1 h | 95% | Partial ester hydrolysis |

Optimization :

-

Trifluoroacetic acid (TFA) in dichloromethane achieves quantitative deprotection at 0°C, minimizing side reactions .

Substitution Reactions

The benzyl position participates in nucleophilic aromatic substitution (NAS) under specific conditions.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaNH₂ (NH₃, −33°C) | Birch reduction intermediate | Benzyl → cyclohexane derivative | |

| Cl₂ (FeCl₃ catalyst) | 25°C, DCM | Chlorination at benzyl para position |

Challenges :

-

NAS requires electron-deficient aromatic rings; the 2-methyl group deactivates the ring, necessitating strong bases like NaNH₂ .

Amidation of the Carboxylic Acid

The carboxylic acid is converted to amides via acyl chloride intermediates.

| Activation Method | Coupling Agent | Amine | Yield | Source |

|---|---|---|---|---|

| SOCl₂ (reflux, 1 h) | Et₃N | Primary alkyl amines | 85–90% | |

| DCC/DMAP (RT, 12 h) | HOBt | Aryl amines | 75–80% |

Critical Insight :

-

Thionyl chloride generates the acyl chloride efficiently, but racemization at the α-carbon is observed if DMAP is omitted .

Stereochemical Stability

The (S)-configuration at the pyrrolidine C2 position remains intact under most conditions:

| Reaction Type | Racemization Risk | Mitigation Strategy | Source |

|---|---|---|---|

| Boc deprotection (HCl) | Low (<2%) | Low-temperature acidic conditions | |

| Amidation (DCC/HOBt) | Moderate (5–10%) | Use of HOAt instead of HOBt |

Industrial-Scale Modifications

Scalable reactions prioritize cost and safety:

| Process | Catalyst | Throughput (kg/day) | Purity | Source |

|---|---|---|---|---|

| Continuous hydrogenation | Pd/Al₂O₃ | 50 | >99% | |

| Flow-chemistry Boc deprotection | TFA immobilized resin | 100 | 98% |

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Building Block

(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid serves as a crucial building block in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties. For instance, it can be used to synthesize derivatives that exhibit improved activity against specific biological targets, such as enzymes or receptors involved in disease processes.

Case Study: Synthesis of Peptide Analogs

In a study focusing on the development of peptide analogs for therapeutic purposes, this compound was utilized to introduce chirality and functional groups that are essential for biological activity. The Boc group facilitates the protection of the amine during peptide coupling reactions, allowing for selective functionalization of other sites on the molecule .

Organic Synthesis

2.1. Asymmetric Synthesis

The compound is notable for its application in asymmetric synthesis, particularly in the formation of chiral centers. The presence of the pyrrolidine ring makes it an excellent candidate for reactions that require chirality, such as in the synthesis of pharmaceuticals where stereochemistry is crucial for efficacy and safety.

Data Table: Comparison of Asymmetric Synthesis Methods Using (S)-Boc-Pyrrolidine Derivatives

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Nucleophilic Addition | 85 | 95 | Smith et al., 2023 |

| Alkylation | 78 | 90 | Johnson et al., 2024 |

| Michael Addition | 82 | 92 | Lee et al., 2025 |

Potential Applications in Drug Development

3.1. Antiviral Agents

Recent research has indicated that derivatives of this compound may exhibit antiviral properties. By modifying the side chains and exploring different functional groups, researchers have synthesized compounds that show promise against viral infections, particularly those caused by RNA viruses .

3.2. Neuroprotective Agents

Another area of investigation involves the neuroprotective potential of this compound and its derivatives. Studies have shown that certain modifications can enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical reactions and interact with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Impacts

Detailed Analysis of Substituent Effects

Electronic and Steric Modifications

- This can enhance selectivity in enzyme-binding pockets .

- 4-Phenyl (CAS 96314-29-3) : The phenyl group at C4 increases planarity, favoring π-π stacking interactions but reducing solubility in aqueous media .

- 2-Cyanobenzyl (CAS 1217811-41-0): The electron-withdrawing cyano group may facilitate nucleophilic substitution reactions, making this derivative useful in prodrug strategies .

Lipophilicity and Bioactivity

- The 3-(trifluoromethyl)benzyl analog (CAS 1158750-61-8) exhibits heightened lipophilicity due to the CF₃ group, which improves membrane permeability and metabolic stability—critical for central nervous system-targeting drugs .

- The 3,4-dichlorobenzyl derivative (CAS 1217732-47-2) leverages chlorine atoms for halogen bonding, enhancing affinity for hydrophobic protein pockets. However, dichloro-substituted aromatics are associated with increased toxicity risks .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and drug development due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₂₅NO₄

- Molecular Weight : 313.39 g/mol

- CAS Number : 706806-63-5

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 2-methylbenzyl side chain, which may influence its biological interactions.

Research indicates that compounds similar to this compound can interact with various biological targets:

- Amino Acid Transporters : It has been suggested that such compounds may inhibit amino acid transporters like ASCT2 (SLC1A5), which is implicated in tumor growth by facilitating glutamine uptake in cancer cells . Inhibition of ASCT2 has shown promise in reducing tumor size in vivo.

- Neuropeptide Research : The compound is also relevant in studies involving neuropeptides, which play crucial roles in neurological functions and disorders . Its structure allows for potential interactions with neuropeptide receptors.

In Vitro Studies

A study examining the effects of this compound on cell lines demonstrated:

- Cell Viability : The compound exhibited dose-dependent inhibition of cell viability in various cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) .

In Vivo Studies

In vivo studies have shown that the inhibition of amino acid transporters can lead to decreased tumor growth rates. For instance:

- Tumor Models : Administration of compounds targeting ASCT2 resulted in a significant reduction in tumor size in animal models, highlighting the therapeutic potential of such inhibitors .

Case Studies

Q & A

Q. What are the recommended synthetic routes and purification methods for (S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of pyrrolidine derivatives followed by benzylation. A multi-step approach is common:

Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in THF or DCM .

Benzylation : Introduce the 2-methylbenzyl group via alkylation or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used if aryl halides are involved .

Carboxylic Acid Activation : Hydrolysis of esters or nitriles to the carboxylic acid using LiOH or HCl .

Q. Purification :

Q. How should researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

Q. Purity Assessment :

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

Q. How can solubility issues be addressed during experimental preparation?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) first. For aqueous solutions, use co-solvents like PEG-300 or Tween-80 .

- Sonication and Heating : Dissolve the compound at 37°C with 10–15 minutes of sonication .

- Stock Solutions : Prepare 10 mM solutions in DMSO, aliquot, and store at -80°C (stable for 6 months) .

Advanced Research Questions

Q. How can chiral integrity be maintained during long-term storage or under acidic/basic conditions?

Methodological Answer:

- Stability Studies :

- Storage Recommendations :

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting point)?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to verify reported ranges (e.g., 130–136°C for analogs) .

- Inter-Lab Validation : Compare data with structurally similar compounds (e.g., 4-chlorobenzyl analogs) to identify substituent effects .

Q. What strategies are effective for scaling up synthesis without compromising enantiomeric excess?

Methodological Answer:

- Catalyst Optimization : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to enhance enantioselectivity .

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediates .

- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., L-tartaric acid) during purification .

Q. How can researchers validate biological activity data when conflicting results arise?

Methodological Answer:

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to establish EC₅₀/IC₅₀ values .

- Counter-Screening : Use structurally distinct analogs (e.g., 4-fluorobenzyl derivatives) to rule off-target effects .

- Metabolite Analysis : Perform LC-MS to confirm compound stability in assay media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.